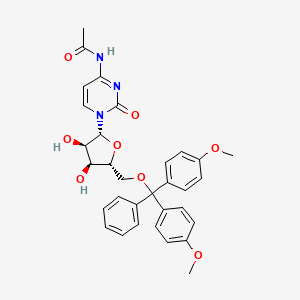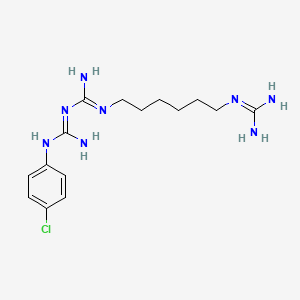
(-)-Trimethaphan Camphorsulfonat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Trimethaphan Camphorsulfonate: is a chemical compound that belongs to the class of camphorsulfonic acid salts. It is known for its application in various fields, including pharmaceuticals and organic synthesis. This compound is particularly interesting due to its unique structural properties and its ability to form stable salts with various cations.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (-)-Trimethaphan Camphorsulfonate is used as a resolving agent for chiral amines and other cations. It plays a crucial role in the synthesis of enantiopure compounds, which are essential in the development of pharmaceuticals .
Biology: The compound is used in biological research to study the effects of sulfonic acid derivatives on various biological systems. Its unique properties make it a valuable tool in biochemical studies.
Medicine: In the medical field, (-)-Trimethaphan Camphorsulfonate is used in the formulation of certain pharmaceutical products. It is known for its potential therapeutic applications, including its use as an active pharmaceutical ingredient in some medications .
Industry: Industrially, the compound is used in the production of various chemical products. Its stability and reactivity make it suitable for use in different industrial processes.
Wirkmechanismus
Target of Action
(-)-Trimethaphan Camphorsulfonate is a derivative of camphor, a bicyclic monoterpene ketone . The primary targets of camphor are the transient receptor potential (TRP) channels, specifically the heat-sensitive TRP vanilloid subtype 1 (TRPV1) and the cold-sensitive TRP channel M8 .
Mode of Action
Camphor activates TRPV1 channels, although it requires higher concentrations than capsaicin . The activation is enhanced by phospholipase C-coupled receptor stimulation, mimicking inflamed conditions . Camphor activation of TRPV1 is mediated by distinct channel regions from capsaicin .
Biochemical Pathways
The activation of TRPV1 channels by camphor leads to the excitation and desensitization of sensory nerves . This is similar to the action of capsaicin and menthol, two other topically applied agents widely used for similar purposes .
Pharmacokinetics
This suggests that the absorption, distribution, metabolism, and excretion (ADME) properties of (-)-Trimethaphan Camphorsulfonate may be similar to those of camphor .
Result of Action
Although camphor activates TRPV1 less effectively, it desensitizes TRPV1 more rapidly and completely than capsaicin . This desensitization of TRPV1 may contribute to the analgesic actions of camphor . Conversely, TRPV3 current sensitizes after repeated camphor applications, which is inconsistent with the analgesic role of camphor .
Action Environment
The action of (-)-Trimethaphan Camphorsulfonate is likely influenced by environmental factors such as the presence of inflammation, which enhances the activation of TRPV1 channels by camphor
Biochemische Analyse
Cellular Effects
(-)-Trimethaphan Camphorsulfonate has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these influences is complex and is an active area of research.
Molecular Mechanism
The mechanism of action of (-)-Trimethaphan Camphorsulfonate is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (-)-Trimethaphan Camphorsulfonate change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of (-)-Trimethaphan Camphorsulfonate vary with different dosages in animal models . These studies have observed threshold effects, as well as toxic or adverse effects at high doses.
Metabolic Pathways
(-)-Trimethaphan Camphorsulfonate is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and it can affect metabolic flux or metabolite levels .
Transport and Distribution
(-)-Trimethaphan Camphorsulfonate is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and it can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of (-)-Trimethaphan Camphorsulfonate and any effects on its activity or function are complex. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Trimethaphan Camphorsulfonate typically involves the reaction of camphorsulfonic acid with trimethaphan. The process begins with the preparation of camphorsulfonic acid, which is achieved by sulfonation of camphor using sulfuric acid and acetic anhydride . The resulting camphorsulfonic acid is then reacted with trimethaphan under controlled conditions to form the desired camphorsulfonate salt.
Industrial Production Methods: In industrial settings, the production of (-)-Trimethaphan Camphorsulfonate involves large-scale sulfonation processes followed by purification steps to ensure the purity and stability of the final product. The use of advanced analytical techniques such as gas chromatography and mass spectrometry ensures the quality control of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: (-)-Trimethaphan Camphorsulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to other functional groups, depending on the reagents used.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonate group under mild conditions.
Major Products Formed: The major products formed from these reactions include various sulfonic acid derivatives, reduced forms of the compound, and substituted camphorsulfonate derivatives.
Vergleich Mit ähnlichen Verbindungen
(1S)-(+)-Ammonium 10-Camphorsulfonate: This compound is similar in structure and is used in similar applications, such as calibration of circular dichroism spectrometers.
(1S)-(+)-10-Camphorsulfonic Acid: Another similar compound used in various chemical and pharmaceutical applications.
Uniqueness: (-)-Trimethaphan Camphorsulfonate is unique due to its specific structural configuration and its ability to form stable salts with various cations. This property makes it particularly valuable in the synthesis of enantiopure compounds and in pharmaceutical formulations.
Eigenschaften
CAS-Nummer |
99297-10-6 |
|---|---|
Molekularformel |
C₃₂H₄₁N₂O₅S₂⁺ |
Molekulargewicht |
597.81 |
Synonyme |
[3aR-(3aα,8aα,8bα)]-Decahydro-2-oxo-1,3-bis(phenylmethyl)-thieno[1’,2’:1,2]thieno[3,4-d]imidazol-5-ium Salt With (1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonic Acid; (1S)-7,7-Dimethyl-2-oxo-Bicyclo[2.2.1]heptane-1-methanesulfonic Acid |
Herkunft des Produkts |
United States |
Q1: How does (-)-trimethaphan camphorsulfonate exert its effects within the body?
A1: (-)-Trimethaphan camphorsulfonate acts as a short-acting ganglionic blocking agent. [, ] It competes with acetylcholine for nicotinic receptors at autonomic ganglia, effectively blocking the transmission of nerve impulses from preganglionic to postganglionic neurons. [] This blockade primarily affects the sympathetic nervous system, resulting in vasodilation, decreased cardiac output, and a reduction in blood pressure. [, , , , , , ]
Q2: What are the primary hemodynamic effects observed with (-)-trimethaphan camphorsulfonate administration?
A2: Research in dogs [] has shown that (-)-trimethaphan camphorsulfonate causes a reduction in systemic arterial blood pressure, a decrease in central venous pressure, and reduced cardiac work and coronary blood flow. These effects are attributed to peripheral blood pooling, leading to a decrease in venous return to the heart. []
Q3: Does (-)-trimethaphan camphorsulfonate affect the digital circulation?
A3: Yes, studies in humans [] indicate that (-)-trimethaphan camphorsulfonate influences the digital circulation. Interestingly, when administered with norepinephrine, it appears to potentiate the vasoconstrictive effect of norepinephrine in the digits, requiring lower doses of norepinephrine to achieve the same degree of vasoconstriction. This effect is hypothesized to be due to a direct peripheral blockade of norepinephrine uptake into neural stores. []
Q4: Beyond its cardiovascular effects, are there other notable physiological responses associated with (-)-trimethaphan camphorsulfonate?
A5: Studies have examined the influence of (-)-trimethaphan camphorsulfonate on the pulmonary capillary bed. [] While the initial rise in pulmonary diffusing capacity during exercise remained unaffected, the later elevation appeared to be independent of factors like body position and ganglionic blockade, highlighting the complex regulation of pulmonary vascular tone during exercise. []
Q5: Has (-)-trimethaphan camphorsulfonate been investigated for potential protective effects in specific medical scenarios?
A6: Yes, research [] explored the potential of (-)-trimethaphan camphorsulfonate to prevent spinal cord injury during procedures involving contrast media injection. The rationale stemmed from the hypothesis that the drug's vasodilatory properties might counteract the vasoconstriction often associated with contrast media, thereby reducing ischemic damage. []
Q6: What is known about the stability of (-)-trimethaphan camphorsulfonate and strategies for its formulation?
A7: While specific details about its inherent stability are limited in the provided research, the fact that (-)-trimethaphan camphorsulfonate is administered intravenously suggests a need for careful formulation. [, ] This likely involves considerations of pH, solvent compatibility, and potential use of stabilizers to ensure its efficacy and safety.
Q7: How has (-)-trimethaphan camphorsulfonate been utilized as a tool in research models?
A8: The research highlights its use in creating controlled hypotension in animal models, particularly dogs. [, , , , ] This has been valuable in studying cerebral hemodynamics during hypotension, [, ] as well as investigating the physiological responses to acute changes in blood pressure. [, ]
Q8: Are there any reported adverse events or safety concerns associated with (-)-trimethaphan camphorsulfonate use?
A9: While not extensively detailed in the provided research, one study [] mentions the potential for post-transfusion pulmonary edema in surgical patients treated with (-)-trimethaphan camphorsulfonate. This highlights the need for careful patient selection and monitoring, especially in critical care settings.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Z)-2-Methoxyvinyl]pyridine](/img/structure/B1142137.png)


![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B1142154.png)


